molecular formula C12H22N2O5 B1299272 (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid CAS No. 28334-73-8

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

Cat. No.: B1299272
CAS No.: 28334-73-8
M. Wt: 274.31 g/mol
InChI Key: YXXMEXYAHMBYIU-VIFPVBQESA-N
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Description

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amine group.

    Formation of the amide bond: The protected amino acid is then coupled with another amino acid or peptide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Aminoacetamido)-3-methylbutanoic acid: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.

    (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.

Uniqueness

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid is unique due to the presence of the Boc protecting group, which provides stability during chemical reactions and allows for selective deprotection. This makes it a valuable intermediate in peptide synthesis and other applications where controlled reactivity is essential.

Properties

IUPAC Name

(2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXMEXYAHMBYIU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366225
Record name (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28334-73-8
Record name (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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